4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one
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Overview
Description
4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a nitro group, and an oxazol-5(4H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 6-nitrobenzo[d][1,3]dioxole-5-carbaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the oxazol-5(4H)-one ring are likely to play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole structures.
Oxazol-5(4H)-one derivatives: Compounds featuring the oxazol-5(4H)-one ring.
Uniqueness
4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H10N2O6 |
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Molecular Weight |
338.27 g/mol |
IUPAC Name |
(4E)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H10N2O6/c20-17-12(18-16(25-17)10-4-2-1-3-5-10)6-11-7-14-15(24-9-23-14)8-13(11)19(21)22/h1-8H,9H2/b12-6+ |
InChI Key |
QBQIKAXJQIMVPH-WUXMJOGZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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